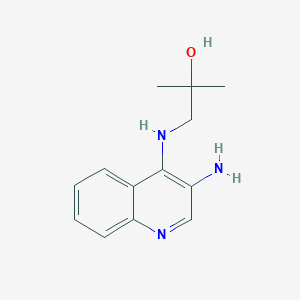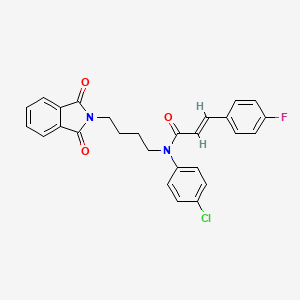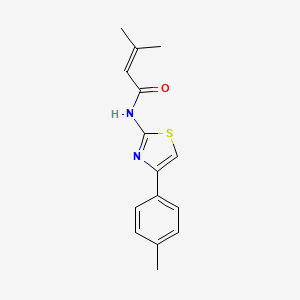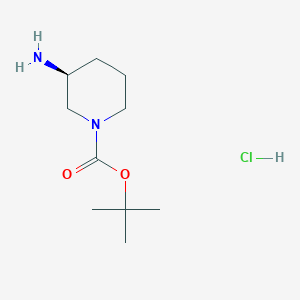
1-((3-アミノキノリン-4-イル)アミノ)-2-メチルプロパン-2-オール
概要
説明
1-[(3-Amino-4-quinolinyl)amino]-2-methyl-2-propanol is an intermediate in synthesizing Resiquimod-d5, an isotope labelled Resiquimod which is an imidazoquinoline derivative that acts as an immune response modifier. Resiquimod shows antitumor and antiviral activity and is used in the treatment of skin lesions such as herpes simplex virus. Resiquimod is a toll-like receptor 9 (TLR7) agonist.
科学的研究の応用
インフルエンザウイルスに対する薬剤
キノリン誘導体は、インフルエンザウイルスに対する薬剤としての可能性について研究されてきました . 一連の4-[(キノリン-4-イル)アミノ]ベンザミド誘導体が設計および合成され、それらは有意なインフルエンザウイルスに対する活性を示しました . 特に、標的化合物G07は、細胞変性効果アッセイとプラーク阻害アッセイの両方において、インフルエンザウイルスA/WSN/33(H1N1)に対して有意な活性を示しました .
創薬
キノリンは、創薬におけるリードのための重要な足場です . キノリンは、工業および合成有機化学における汎用性のある用途により、医薬品化学の分野で重要な役割を果たしています .
抗ヘルペス薬剤
3-アミノ-1H-ピラゾロ[3,4-b]キノリンは、キノリンの誘導体であり、アミノ基で単糖類を合成および誘導体化されました。 これらの化合物は、単純ヘルペスウイルス1型(HSV-1)に対して試験されました .
合成有機化学
キノリンは、工業および合成有機化学の分野における汎用性のある用途により、必須の複素環式化合物となっています .
RNA依存性RNAポリメラーゼ阻害剤
キノリン誘導体は、RNA依存性RNAポリメラーゼ阻害剤として潜在性を示しています . これは、RNAウイルスの原因となる疾患の治療に特に役立ちます .
ADMET予測
キノリン誘導体には、化合物G07を含め、ADMET予測に使用されたものがあります . これは、潜在的な薬物候補の吸収、分布、代謝、排泄、毒性を予測する創薬プロセスの一部です .
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . The future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.
作用機序
Target of Action
The compound, 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol, is a derivative of 4-aminoquinoline . 4-Aminoquinoline compounds are known for their diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities . The primary targets of these compounds are often dependent on the specific disease condition they are designed to treat. For instance, in cancer, one of the common targets is the PI3K/AKT/mTOR signaling pathway .
Mode of Action
The interaction of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol with its targets involves the formation of bonds with key enzymes or receptors, thereby altering their function. For instance, in the case of the PI3K/AKT/mTOR pathway, the compound may inhibit the activity of these enzymes, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the context of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to a decrease in cell survival, growth, and proliferation . This pathway is crucial for many cellular functions, including metabolism, growth, and survival, so its inhibition can have significant downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. In the case of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and increased apoptosis, potentially leading to a reduction in tumor growth .
生化学分析
Biochemical Properties
1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol, are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are significant in the context of their potential therapeutic applications, particularly in the treatment of diseases like malaria and Alzheimer’s .
Cellular Effects
The effects of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been shown to affect the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and metabolism . The modulation of this pathway by 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol can lead to changes in gene expression and metabolic activity, impacting cellular function and health .
Molecular Mechanism
At the molecular level, 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with acetylcholinesterase and butyrylcholinesterase, for instance, involves binding to the active site of these enzymes, thereby inhibiting their activity . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The temporal effects of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and air . Long-term exposure to 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting acetylcholinesterase activity and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound on cellular function and health .
Transport and Distribution
The transport and distribution of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, binding proteins in the blood can facilitate the distribution of the compound to various tissues, influencing its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the lysosomes and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol in these compartments can influence its activity and contribute to its therapeutic effects.
特性
IUPAC Name |
1-[(3-aminoquinolin-4-yl)amino]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,17)8-16-12-9-5-3-4-6-11(9)15-7-10(12)14/h3-7,17H,8,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBODUUXCWHZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)
![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)


![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)
![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)
